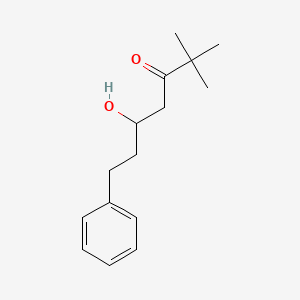
Dimethylmethoxygermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy(dimethyl)germane is an organogermanium compound with the chemical formula Ge(CH₃)₂(OCH₃)H. It is a colorless liquid that is used in various chemical applications due to its unique properties. The presence of both methoxy and dimethyl groups attached to the germanium atom makes it a versatile compound in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
Ge(CH3)2Cl2+2CH3OH→Ge(CH3)2(OCH3)H+2HCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, methoxy(dimethyl)germane can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methoxy(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to replace the methoxy group with a halide.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂)
Reduction: Dimethylgermane (Ge(CH₃)₂H₂)
Substitution: Dimethylgermanium halides (Ge(CH₃)₂X₂, where X is a halogen)
科学的研究の応用
Methoxy(dimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and its role in medicinal chemistry.
Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: It is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
作用機序
The mechanism by which methoxy(dimethyl)germane exerts its effects depends on the specific application. In organic synthesis, it acts as a source of germanium, facilitating the formation of germanium-carbon bonds. In biological systems, its mechanism of action is not fully understood, but it is believed to interact with cellular pathways and molecular targets, potentially modulating immune responses and reducing inflammation.
類似化合物との比較
Similar Compounds
Dimethylgermane (Ge(CH₃)₂H₂): Lacks the methoxy group, making it less versatile in certain reactions.
Methoxy(trimethyl)germane (Ge(CH₃)₃OCH₃): Contains an additional methyl group, which can influence its reactivity and applications.
Trimethylgermanium chloride (Ge(CH₃)₃Cl): A halogenated derivative with different reactivity and uses.
Uniqueness
Methoxy(dimethyl)germane is unique due to the presence of both methoxy and dimethyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications, offering versatility that similar compounds may lack.
特性
分子式 |
C3H9GeO |
|---|---|
分子量 |
133.73 g/mol |
InChI |
InChI=1S/C3H9GeO/c1-4(2)5-3/h1-3H3 |
InChIキー |
TWSOWYFNMDXVAT-UHFFFAOYSA-N |
正規SMILES |
CO[Ge](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
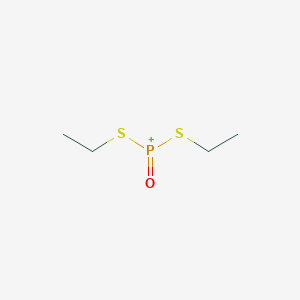
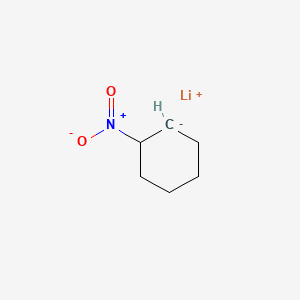
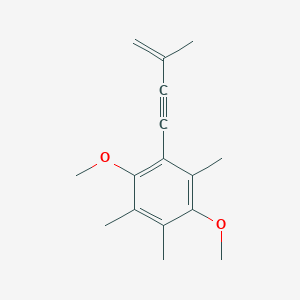
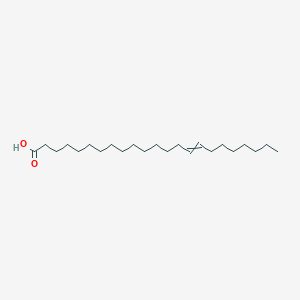
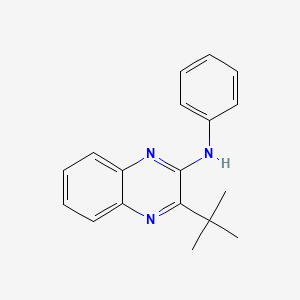
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
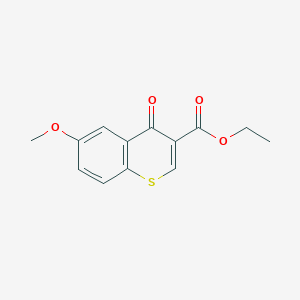
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
